

Application Note: Preparation and Use of 3X FLAG Peptide for Elution

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Compound of Interest

Compound Name: 3X FLAG peptide TFA

Cat. No.: B10825719

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Introduction

The 3X FLAG peptide is a small, synthetic polypeptide widely used in molecular biology for the purification of recombinant proteins.[1] It consists of a 23-amino acid sequence (Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Lys) that includes three tandem repeats of the antigenic DYKDDDDK epitope.[2][3][4] This peptide is primarily utilized for the competitive and gentle elution of 3X FLAG-tagged fusion proteins from anti-FLAG antibody affinity resins, such as ANTI-FLAG® M2 agarose.[5] This method is a cornerstone of immunoprecipitation (IP) and affinity purification workflows, as it allows for the recovery of tagged proteins and their binding partners under native conditions, preserving their structure and function.

Principle of Competitive Elution

The high affinity between the 3X FLAG tag on a fusion protein and the immobilized anti-FLAG antibody on a resin allows for specific capture of the protein from a complex mixture like a cell lysate. For elution, a high concentration of free 3X FLAG peptide is introduced. The free peptide competes with the tagged protein for the binding sites on the antibody. Due to the law of mass action, the excess free peptide displaces the bound 3X FLAG-tagged protein, releasing it from the affinity resin into the elution buffer. This technique is favored over harsh elution methods using low pH or denaturing agents, which can irreversibly alter the protein's biological activity.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and use of 3X FLAG peptide solutions.

Table 1: 3X FLAG Peptide Properties & Storage

Parameter	Value	Notes	Citations
Molecular Weight	~2862 Da	Calculated based on the 23 amino acid sequence.	
Form	Lyophilized Powder	Standard commercial form.	
Purity	> 95%	Typical purity provided by suppliers.	
Storage (Lyophilized)	-20°C	Recommended for long-term stability of the powder.	
Storage (Stock Solution)	-20°C or -80°C	Aliquot to avoid freeze-thaw cycles. -80°C for longer-term storage.	
Stock Solution Stability	1 month at -20°C; 6 months at -80°C	General guideline; refer to manufacturer's data sheet.	

Table 2: Solution Preparation and Concentrations

Solution Type	Recommended Solvent	Recommended Concentration	Notes	Citations
Stock Solution	TBS (50 mM Tris-HCl, pH 7.4, 150 mM NaCl)	5 mg/mL	Most commonly recommended solvent and concentration.	
H ₂ O	>10 mM (~28.6 mg/mL)	Sonication may be required to aid dissolution.		
Working Solution	TBS or appropriate assay buffer	100 - 200 µg/mL	Common range for efficient elution from M2 affinity gel.	
TBS or appropriate assay buffer	0.5 - 1.0 mg/mL	Used for higher-yield elution.		
Lysis Buffer	340 µM	Concentration used in specific immunoprecipitation protocols.		

Experimental Protocols

Protocol 1: Preparation of a 5 mg/mL 3X FLAG Peptide Stock Solution

This protocol details the steps to reconstitute lyophilized 3X FLAG peptide to a standard stock concentration.

Materials:

- 3X FLAG Peptide, lyophilized powder
- Tris-Buffered Saline (TBS), pH 7.4 (50 mM Tris-HCl, 150 mM NaCl)

- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer

Procedure:

- **Equilibration:** Allow the vial of lyophilized 3X FLAG peptide to equilibrate to room temperature before opening to prevent condensation.
- **Reconstitution:** Briefly centrifuge the vial to ensure the powder is at the bottom. Add the appropriate volume of TBS (pH 7.4) to achieve a final concentration of 5 mg/mL. For example, add 200 μ L of TBS to 1 mg of peptide.
- **Dissolution:** Gently vortex or pipette up and down to completely dissolve the peptide. Ensure no particulates are visible. If dissolution is slow, the peptide may be incubated at room temperature for a few minutes with gentle agitation.
- **Aliquoting:** Dispense the stock solution into smaller, single-use working aliquots (e.g., 10-20 μ L) in sterile microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.
- **Storage:** Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). For extended storage at -20°C, 50% glycerol can be added, though this may need to be considered for downstream applications.

Protocol 2: Elution of a 3X FLAG-Tagged Protein from Anti-FLAG M2 Affinity Gel

This protocol describes the use of the 3X FLAG peptide solution to elute a purified protein from an antibody-coupled resin.

Materials:

- Anti-FLAG M2 Affinity Gel with bound 3X FLAG-tagged protein
- 3X FLAG Peptide Stock Solution (5 mg/mL from Protocol 1)
- Wash Buffer (e.g., TBS)

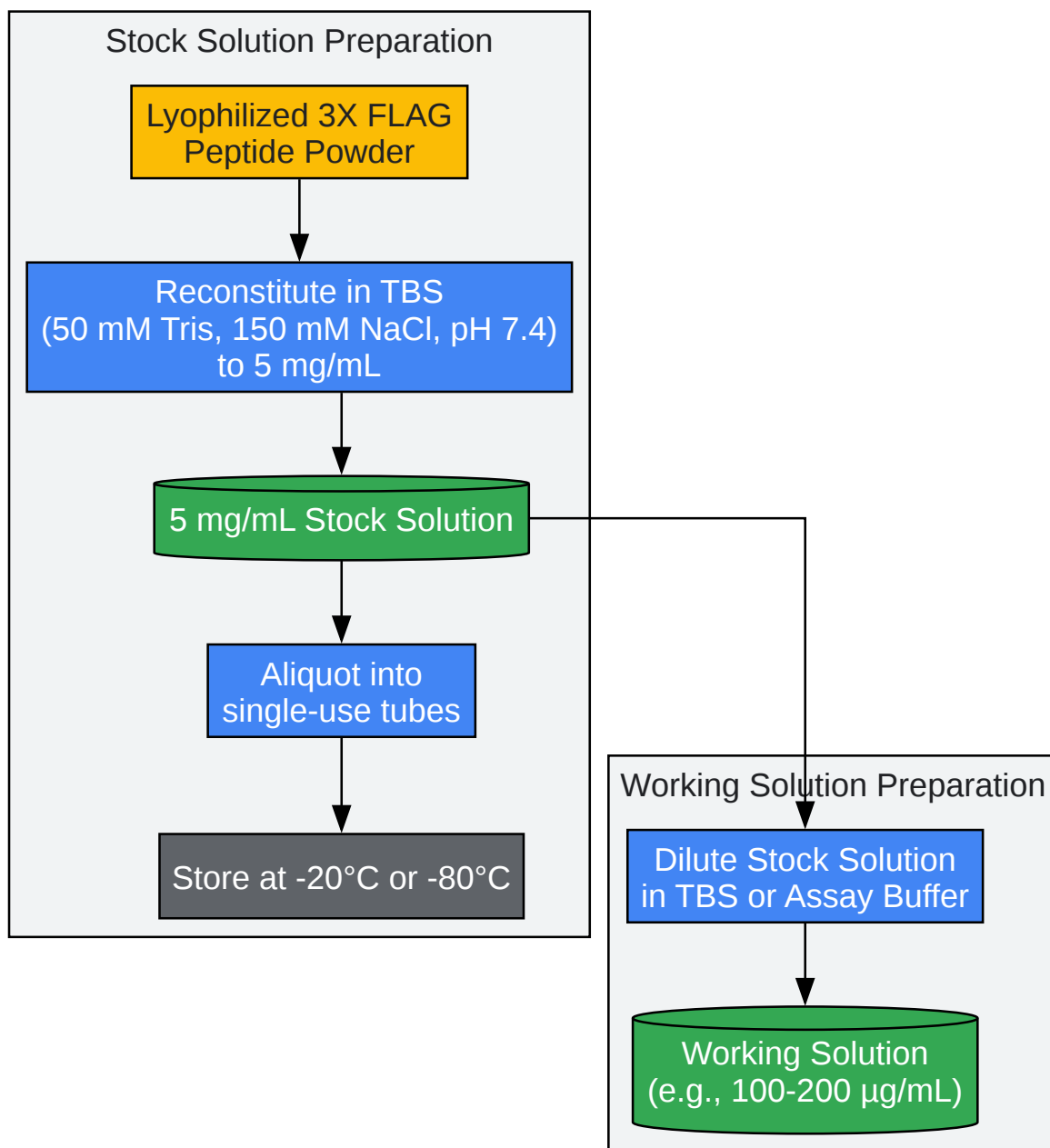
- Microcentrifuge or magnetic separation rack (depending on bead type)
- Sterile collection tubes

Procedure:

- **Resin Washing:** After incubating the cell lysate with the affinity gel, wash the resin thoroughly to remove non-specifically bound proteins. Perform three washes with 0.5 - 1 mL of cold TBS. After the final wash, carefully aspirate all supernatant.
- **Prepare Elution Buffer:** Prepare the working elution solution by diluting the 5 mg/mL stock solution into TBS. A commonly effective working concentration is 100-150 µg/mL. For example, to make 1 mL of 150 µg/mL elution buffer, add 30 µL of the 5 mg/mL stock to 970 µL of TBS.
- **Elution:** Add 5-10 bed volumes of the 3X FLAG peptide elution buffer to the washed resin. For example, add 100-200 µL of elution buffer to a 20 µL resin bed.
- **Incubation:** Incubate the resin-elution buffer mixture at 4°C or room temperature for 30-60 minutes with gentle, end-over-end rotation. Incubation parameters may need optimization depending on the specific protein.
- **Collection of Eluate:**
 - **For Agarose Beads:** Centrifuge the tubes at 5,000-8,000 x g for 60 seconds. Carefully transfer the supernatant, which contains the eluted protein, to a fresh, pre-chilled collection tube. Be cautious not to transfer any of the resin.
 - **For Magnetic Beads:** Place the tube on a magnetic separation rack and allow the beads to pellet against the magnet. Carefully collect the supernatant.
- **Repeat Elution (Optional):** For higher recovery, a second elution can be performed by adding another volume of elution buffer to the resin and repeating steps 4 and 5. The eluates can be pooled or analyzed separately.
- **Downstream Analysis:** The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, mass spectrometry, or activity assays. Store the eluate at 4°C

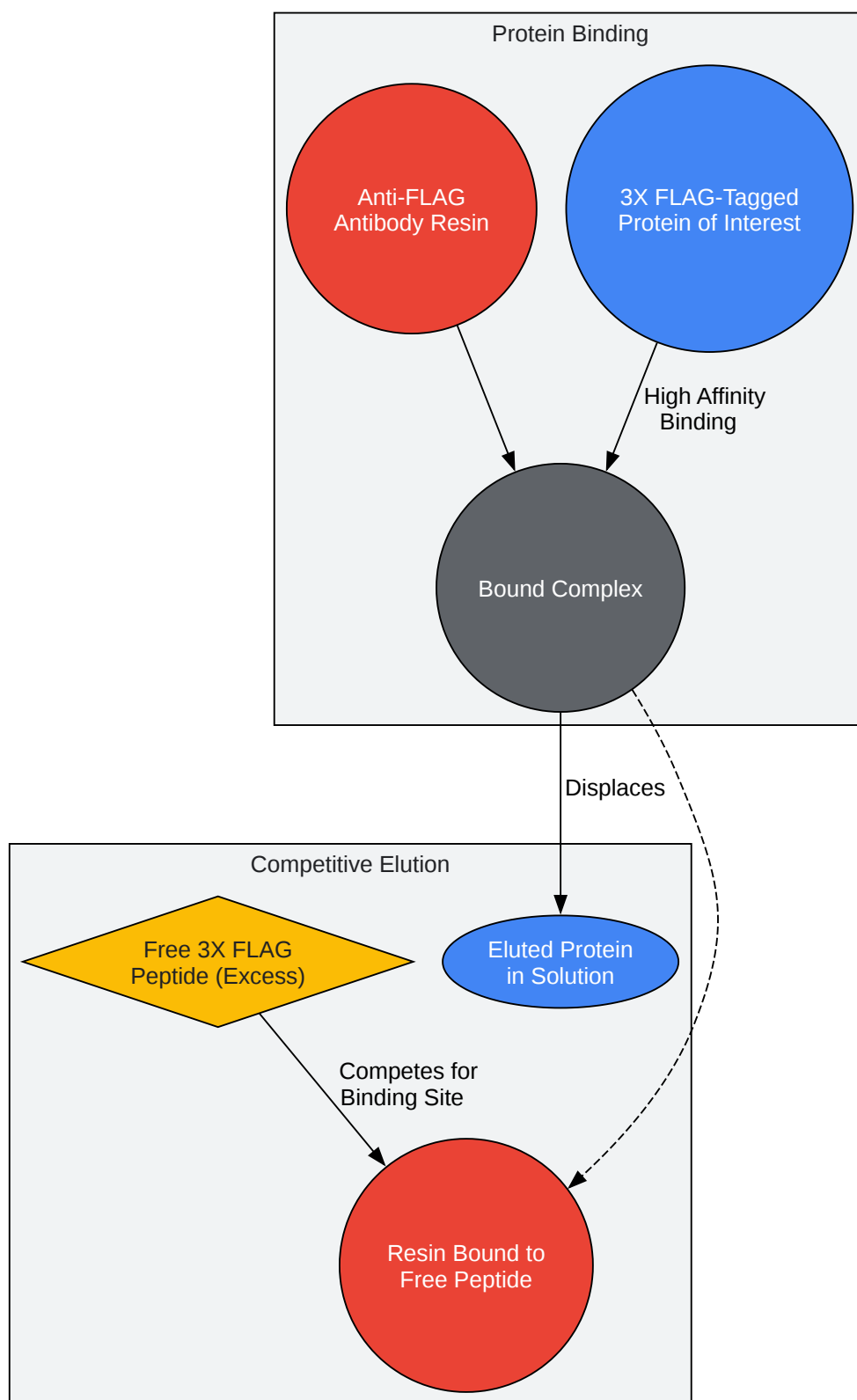
for immediate use or at -80°C for long-term storage.

Visualizations



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Caption: Workflow for preparing 3X FLAG peptide stock and working solutions.



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